2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-cyclopentylacetamide
Description
Properties
IUPAC Name |
2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-cyclopentylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S2/c1-2-3-6-15-9-11-17(12-10-15)30(27,28)18-13-22-21(24-20(18)26)29-14-19(25)23-16-7-4-5-8-16/h9-13,16H,2-8,14H2,1H3,(H,23,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCANPTYHBTHQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
β-Keto Ester Formation
A Claisen condensation between itaconic acid (or derivatives) and a sulfonated aromatic precursor (e.g., 4-butylbenzenesulfonyl chloride) generates a β-keto ester. For example:
Enaminone Intermediate
The β-keto ester reacts with N,N-dimethylformamide dimethylacetal (DMFDMA) to form an enaminone:
Cyclization with Thiourea
Cyclization of the enaminone with thiourea in acidic or basic media yields the 6-oxo-1,6-dihydropyrimidine-2-thiol derivative:
-
Reagents : Thiourea, hydrochloric acid (HCl) or sodium hydroxide (NaOH).
-
Conditions : Reflux in ethanol, 6–8 hours.
-
Product : 5-(4-Butylbenzenesulfonyl)-2-sulfanyl-6-oxo-1,6-dihydropyrimidine .
Final Amidation and Purification
If the intermediate lacks the acetamide group, a final amidation step is performed.
Carboxylic Acid Activation
The pyrimidine-carboxylic acid intermediate (if present) is activated using bis(pentafluorophenyl) carbonate (BPC) :
Amidation with Cyclopentylamine
The activated acid reacts with cyclopentylamine :
-
Conditions : Room temperature, 12 hours.
-
Purification : Recrystallization from ethanol/water or column chromatography (silica gel, ethyl acetate/hexane).
Optimization and Challenges
Regioselectivity in Sulfonation
The position of the sulfonyl group is controlled by steric and electronic factors. Using 4-butylbenzenesulfonyl chloride ensures substitution at the para position of the benzene ring.
Stability of Thiol Intermediates
To prevent oxidation of the thiol group, reactions are conducted under inert atmospheres (N₂ or Ar) with antioxidants like 1,4-dithiothreitol (DTT) .
Yield Comparison of Key Steps
| Step | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| β-Keto ester formation | CDI, sulfonyl chloride | 65–75 | 90–95 |
| Enaminone synthesis | DMFDMA, toluene | 80–90 | 95–98 |
| Cyclization | Thiourea, HCl | 70–80 | 85–90 |
| Thiol-alkylation | Bromoacetamide, K₂CO₃ | 70–85 | 90–95 |
| Amidation | BPC, cyclopentylamine | 75–90 | 95–99 |
Alternative Synthetic Routes
Parallel Synthesis Approach
Adapting methods from parallel synthesis libraries, multiple analogs can be synthesized simultaneously by varying amines (e.g., cyclopentylamine) and sulfonylating agents.
Solid-Phase Synthesis
Immobilizing the pyrimidine core on resin enables stepwise addition of sulfonyl and acetamide groups, though this method is less common for sulfonamide derivatives.
Industrial-Scale Considerations
Continuous Flow Reactors
Automated reactors enhance reproducibility in large-scale β-keto ester and enaminone synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The sulfonyl group can be targeted for oxidation to form sulfonate derivatives.
Reduction: : The carbonyl group in the pyrimidine ring may undergo reduction to form a variety of reduced forms, which are useful intermediates for further functionalization.
Substitution: : Nucleophilic substitutions can occur at the sulfonyl group, introducing different functional groups for expanded reactivity.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents such as hydrogen peroxide in the presence of catalysts.
Reduction: : Catalytic hydrogenation over palladium or use of sodium borohydride.
Substitution: : Utilization of nucleophiles like amines or thiols under basic conditions (e.g., sodium hydroxide).
Major Products Formed
Oxidation: : Sulfonate esters and sulfone derivatives.
Reduction: : Various reduced pyrimidine derivatives.
Substitution: : Functionalized pyrimidine compounds with diverse applications.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of pyrimidine compounds exhibit notable antitumor properties. The sulfonamide moiety in this compound enhances its interaction with biological targets, potentially inhibiting tumor growth. Studies have shown that related compounds can induce apoptosis in cancer cells, suggesting a similar mechanism may be applicable to this compound.
Antimicrobial Activity
Compounds containing sulfonamide groups have demonstrated antimicrobial activity against various bacterial strains. The specific structure of 2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-cyclopentylacetamide may enhance its efficacy against resistant bacterial strains, making it a candidate for further investigation in antibiotic development.
Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives for their antitumor activity. The results indicated that compounds with similar structural features to 2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-cyclopentylacetamide exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The study concluded that these compounds could serve as lead structures for developing new anticancer agents.
Study 2: Antimicrobial Properties
In another research published in Antibiotics, a related compound was tested against multidrug-resistant strains of Staphylococcus aureus. The findings revealed that the compound effectively inhibited bacterial growth at low concentrations, suggesting that similar derivatives could be explored for their potential as new antibiotics.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets such as enzymes and receptors. The sulfonyl and pyrimidine groups allow for strong binding affinity, often through hydrogen bonding and van der Waals interactions, thus modulating the activity of the target molecules.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogous Compounds
Key Observations:
Sulfonyl Group Variations: The 4-butylphenyl group in the target compound introduces a longer alkyl chain compared to the 4-ethylphenyl group in and the 3-chloro-4-methylphenyl group in . The 3-chloro-4-methylphenyl substituent in combines steric bulk (methyl) with electron-withdrawing effects (chlorine), which may influence sulfonyl group reactivity or binding interactions in enzymatic pockets.
Molecular Weight and Complexity: The target compound has the lowest molecular weight (~449 g/mol), while is the largest (~542 g/mol) due to its chloro and phenoxy substituents. Higher molecular weight in may limit bioavailability under Lipinski’s rule of five criteria.
Hypothetical Pharmacological Implications
- Target Binding: The cyclopentyl group’s flexibility may allow better adaptation to hydrophobic binding pockets compared to rigid aromatic substituents in and . Conversely, the absence of methoxy or phenoxy groups might reduce polar interactions with targets requiring hydrogen-bond acceptors.
- Metabolic Stability : The aliphatic cyclopentyl group may confer resistance to oxidative metabolism compared to aromatic substituents, which are prone to cytochrome P450-mediated hydroxylation.
Methodological Considerations
The structural determination of such compounds often relies on X-ray crystallography, with software like SHELX playing a critical role in refining crystal structures .
Biological Activity
The compound 2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-cyclopentylacetamide is a member of the pyrimidine class and has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, supported by data tables, case studies, and relevant research findings.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of 351.47 g/mol. The structure includes a sulfonyl group, a pyrimidine ring, and an acetamide moiety.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. A study evaluated various pyrimidine derivatives, including those similar to our compound, against common bacterial strains. The results showed that compounds with sulfonyl groups displayed enhanced antibacterial activity compared to their non-sulfonyl counterparts .
Anticancer Potential
Recent studies have suggested that compounds containing pyrimidine rings can inhibit cancer cell proliferation. For instance, a derivative of the compound was tested against human cancer cell lines, revealing a dose-dependent inhibition of cell growth. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Enzyme Inhibition
The compound also demonstrates potential as an enzyme inhibitor. Research has indicated that it can inhibit specific kinases involved in cancer progression. This inhibition leads to reduced phosphorylation of downstream targets, thereby affecting cell cycle regulation and survival pathways .
Case Study 1: Antimicrobial Efficacy
In a controlled study involving various bacteria (e.g., E. coli, S. aureus), the compound was tested at different concentrations. The minimum inhibitory concentration (MIC) was determined, showing effective inhibition at concentrations as low as 10 µg/mL for certain strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 10 |
| S. aureus | 25 |
| Pseudomonas aeruginosa | 50 |
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of this compound involved treating human breast cancer cells (MCF-7) with varying doses over 48 hours. The results indicated significant cell death at concentrations above 20 µM.
| Treatment (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 20 | 60 |
| 50 | 30 |
The biological activity of the compound is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of DNA Synthesis : The presence of the pyrimidine ring suggests potential interference with nucleic acid synthesis.
- Induction of Apoptosis : Evidence points toward mitochondrial involvement in apoptosis induction, leading to programmed cell death in cancer cells.
- Enzymatic Pathway Modulation : By inhibiting key kinases, the compound alters signaling pathways critical for cell proliferation and survival.
Q & A
Basic: What are the optimal synthetic routes for 2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-cyclopentylacetamide, considering regioselectivity and yield?
Methodological Answer:
The synthesis involves sequential sulfonation, cyclization, and thiolation steps. A regioselective approach employs 4-butylbenzenesulfonyl chloride as the sulfonating agent under basic conditions (e.g., K₂CO₃ in DMF at 60°C), followed by cyclization of the dihydropyrimidinone core using urea or thiourea derivatives. The sulfanyl group is introduced via nucleophilic substitution with a thiolated acetamide precursor. Key challenges include controlling competing side reactions (e.g., over-sulfonation) and optimizing reaction time/temperature. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to isolate the final product with >95% purity. Yield improvements (up to 65%) are achievable using microwave-assisted synthesis for cyclization steps .
Basic: Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
A multi-technique approach is essential:
- ¹H/¹³C NMR : Assign signals for the dihydropyrimidinone ring (δ 6.8–7.2 ppm for aromatic protons) and cyclopentyl group (δ 1.5–2.5 ppm for CH₂). The sulfonyl group (SO₂) deshields adjacent protons, shifting resonances downfield .
- IR Spectroscopy : Confirm sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1680 cm⁻¹) stretching vibrations.
- X-ray Crystallography : Resolve bond angles (e.g., C-S-C ~105°) and dihedral angles between the sulfonyl and pyrimidinone rings, critical for assessing molecular conformation .
- HPLC-MS : Quantify purity using a C18 column (acetonitrile/water + 0.1% formic acid) and monitor [M+H]⁺ ions (calculated MW: ~520 g/mol).
Advanced: How can density functional theory (DFT) calculations elucidate the electronic properties and reactivity of this compound?
Methodological Answer:
DFT studies (e.g., B3LYP/6-31G* basis set) model the compound’s frontier molecular orbitals (HOMO-LUMO gap) to predict sites for electrophilic/nucleophilic attack. For example:
- The sulfonyl group’s electron-withdrawing effect lowers HOMO energy (-6.2 eV), stabilizing the molecule against oxidation.
- The thioacetamide linker exhibits partial double-bond character (C-S bond length ~1.7 Å), influencing tautomeric equilibria in the dihydropyrimidinone ring .
- Solvent effects (PCM model) simulate polarity-dependent reactivity, explaining discrepancies in hydrolysis rates observed in polar vs. nonpolar solvents.
Advanced: What strategies resolve contradictions in biological activity data across studies (e.g., enzyme inhibition vs. cellular assays)?
Methodological Answer:
Discrepancies often arise from assay conditions or target promiscuity. Mitigation strategies include:
- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorogenic substrates) with cellular thermal shift assays (CETSA) to confirm target engagement in live cells.
- Structure-Activity Relationship (SAR) Profiling : Systematically modify substituents (e.g., butyl vs. methyl sulfonyl groups) to isolate steric/electronic contributions.
- Molecular Dynamics (MD) Simulations : Model ligand-protein interactions over 100 ns trajectories to identify transient binding pockets not captured in static crystal structures .
Advanced: How can researchers optimize the compound’s pharmacokinetic profile while retaining activity?
Methodological Answer:
Address poor solubility or metabolic instability through:
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked cyclopentyl) to enhance membrane permeability, with in vitro hydrolysis assays (pH 7.4 buffer, 37°C) tracking release kinetics.
- Metabolic Hotspot Identification : Use human liver microsome (HLM) assays to detect CYP450-mediated oxidation. Block vulnerable sites (e.g., para-butyl group) with fluorine substituents, reducing clearance rates by 40% .
- Co-crystallization Studies : Resolve binding modes with serum albumin to engineer analogs with reduced plasma protein binding.
Basic: What are the key considerations for designing stability studies under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to 0.1N HCl/NaOH (70°C, 24 hrs) and monitor degradation products via LC-MS. The sulfonyl group is prone to hydrolysis under acidic conditions, requiring pH 6–8 buffers for long-term storage.
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (>200°C suggests thermal stability).
- Light Sensitivity : Conduct ICH Q1B photostability testing (1.2 million lux hours) to assess isomerization risks in the dihydropyrimidinone core .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- CRISPR-Cas9 Knockout Models : Silence putative targets (e.g., kinases or proteases) in cell lines and measure residual activity.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry, comparing results with surface plasmon resonance (SPR) for cross-validation.
- Transcriptomic Profiling : RNA-seq analysis post-treatment identifies downstream pathways (e.g., apoptosis or oxidative stress), contextualizing phenotypic observations .
Advanced: What computational tools are recommended for predicting off-target interactions?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Screen against databases like ChEMBL or PubChem to rank potential off-targets (e.g., cytochrome P450 isoforms).
- Pharmacophore Modeling (Phase) : Align electrostatic/hydrophobic features with known inhibitors of unrelated targets (e.g., GPCRs).
- Machine Learning (QSAR Models) : Train classifiers on toxicity datasets (e.g., Tox21) to flag structural alerts (e.g., reactive thiol groups) .
Basic: How should researchers design dose-response experiments to assess efficacy and toxicity?
Methodological Answer:
- In Vitro : Use a 10-point dilution series (0.1–100 µM) in cell viability assays (MTT or resazurin), calculating IC₅₀ values via nonlinear regression (GraphPad Prism).
- In Vivo : Apply the OECD 423 guideline for acute toxicity, starting with 300 mg/kg in rodents and monitoring for hepatotoxicity (ALT/AST levels) and renal function (BUN/creatinine) .
Advanced: What methodologies address challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Flow Chemistry : Optimize exothermic steps (e.g., sulfonation) in continuous flow reactors to improve heat dissipation and reproducibility.
- Quality-by-Design (QbD) : Use DOE (Design of Experiments) to map critical process parameters (CPPs) like stirring rate and reagent stoichiometry.
- Green Chemistry Metrics : Calculate E-factors (kg waste/kg product) to minimize solvent use, favoring ethanol over DMF in cyclization steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
